1-(2,3-Dimethyloxiran-2-yl)-3-phenylprop-2-en-1-one
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Overview
Description
1-(2,3-Dimethyloxiran-2-yl)-3-phenylprop-2-en-1-one is an organic compound that features an oxirane ring (a three-membered cyclic ether) and a phenylprop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethyloxiran-2-yl)-3-phenylprop-2-en-1-one typically involves the reaction of 2,3-dimethyloxirane with a suitable phenylprop-2-en-1-one precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the opening of the oxirane ring and subsequent formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethyloxiran-2-yl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-(2,3-Dimethyloxiran-2-yl)-3-phenylprop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethyloxiran-2-yl)-3-phenylprop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways and exert specific effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyloxirane: A simpler compound with similar structural features but lacking the phenylprop-2-en-1-one moiety.
Phenylprop-2-en-1-one: Another related compound that lacks the oxirane ring.
Uniqueness
1-(2,3-Dimethyloxiran-2-yl)-3-phenylprop-2-en-1-one is unique due to the presence of both the oxirane ring and the phenylprop-2-en-1-one moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
31374-58-0 |
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Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
1-(2,3-dimethyloxiran-2-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C13H14O2/c1-10-13(2,15-10)12(14)9-8-11-6-4-3-5-7-11/h3-10H,1-2H3 |
InChI Key |
PGWHLIYLLPLZOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(O1)(C)C(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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